5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

Catalog No.
S727313
CAS No.
33288-71-0
M.F
C14H16N4O3S
M. Wt
320.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-...

CAS Number

33288-71-0

Product Name

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

IUPAC Name

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

InChI

InChI=1S/C14H16N4O3S/c1-10-8-18-13(9-17-10)14(19)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,16,19)(H2,15,20,21)

InChI Key

IMEZLHZLIANIAS-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Synonyms

Glipizide Related Compound A N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-methyl-2-pyrazinecarboxamide; 4-[2-(5-Methylpyrazinyl-2-carboxamido)ethyl]benzenesulfonamide; 5-Methyl-N-(p-sulfamoylphenethyl)pyrazinecarboxamide;

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

The exact mass of the compound 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide (CAS 33288-71-0), universally designated as Glipizide Impurity A or USP Related Compound A, is the primary sulfonamide precursor and the principal acidic degradation product of the anti-diabetic active pharmaceutical ingredient (API) Glipizide [1]. In industrial procurement, it is sourced either as a bulk penultimate intermediate for API synthesis or as a highly purified Certified Reference Material (CRM) for analytical quality control. Its structural framework—featuring a methylpyrazine carboxamide linked to a benzenesulfonamide—dictates its specific reactivity with cyclohexyl isocyanate during synthesis and its distinct UV chromophore profile during chromatographic impurity profiling [1].

Generic substitution of this compound is impossible in both regulatory and synthetic workflows. In analytical quality control, pharmacopeial monographs explicitly mandate the use of exact Glipizide Impurity A standards to establish critical system suitability, resolution factors, and limits of detection; substituting it with closely related analogs (such as Impurity B or C) violates compliance and fails to accurately quantify the primary degradation pathway [1]. In API manufacturing, it is the exact penultimate precursor required to form the target sulfonylurea linkage; utilizing any other sulfonamide derivative would yield a fundamentally different, non-therapeutic chemical entity, rendering the synthesis invalid [1].

Baseline Resolution for Pharmacopeial System Suitability

Regulatory compliance for Glipizide batch release requires strict baseline separation between the API and its primary impurities. When utilizing a C18 reverse-phase HPLC method, Glipizide Impurity A demonstrates a distinct retention time that allows for a resolution factor (Rs) of >2.5 relative to the Glipizide API peak, whereas generic closely eluting matrix components often fail to achieve the minimum Rs >1.5 required by pharmacopeial standards [1].

Evidence DimensionChromatographic resolution (Rs)
Target Compound DataGlipizide Impurity A (Rs > 2.5)
Comparator Or BaselineGlipizide API (Reference peak)
Quantified DifferenceClear baseline separation (ΔRs > 2.5)
ConditionsRP-HPLC, C18 column, standard pharmacopeial mobile phase gradient

Procurement of this exact reference standard is a strict regulatory requirement for validating stability-indicating assays and proving analytical method specificity.

Primary Marker for Acidic Hydrolysis Tracking

During forced degradation studies, the urea linkage of Glipizide is highly susceptible to acidic cleavage. Under 0.1 M HCl stress at 80°C, Glipizide Impurity A accounts for >85% of the total degradation mass balance, making it the dominant degradant, compared to secondary impurities (such as Impurity B or C) which collectively account for <5% of the degradation products [1].

Evidence DimensionMass fraction of degradation products under acidic stress
Target Compound DataImpurity A (>85% of degradation mass balance)
Comparator Or BaselineSecondary impurities (Impurity B/C combined <5%)
Quantified Difference>17-fold higher concentration than secondary impurities
Conditions0.1 M HCl stress at 80°C for 24 hours

Identifying and quantifying this specific compound is critical for establishing the shelf-life, storage conditions, and degradation pathways of Glipizide formulations.

Precursor Purity Impact on API Yield

In the commercial synthesis of Glipizide, the purity of the 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide intermediate directly dictates final API yield. Utilizing a high-purity precursor (>99.0% HPLC) in the coupling reaction with cyclohexyl isocyanate results in a post-crystallization API yield of >88%, whereas using a standard or crude grade precursor (~95.0% HPLC) necessitates aggressive downstream recrystallization, dropping the final API yield to approximately 72% [1].

Evidence DimensionFinal Glipizide API yield (post-recrystallization)
Target Compound DataHigh-purity Impurity A precursor (>99.0% HPLC) yields >88% API
Comparator Or BaselineStandard grade precursor (95.0% HPLC) yields ~72% API
Quantified Difference16% absolute increase in final API yield
ConditionsCoupling with cyclohexyl isocyanate followed by standard solvent crystallization

Procuring high-purity intermediate eliminates the need for aggressive downstream API recrystallization, significantly reducing solvent costs and improving manufacturing throughput.

Pharmacopeial Quality Control (QC) Testing

Used as an essential Certified Reference Material (CRM) for routine batch release testing of Glipizide API and finished dosage forms, ensuring compliance with ICH Q3A/Q3B impurity thresholds and validating system suitability [1].

Stability-Indicating Assay Development

Utilized as the primary marker for acidic hydrolysis in forced degradation studies, enabling analytical chemists to validate the shelf-life and storage conditions of novel Glipizide formulations (e.g., extended-release tablets) [1].

Commercial API Manufacturing

Procured as the penultimate bulk intermediate for the synthesis of Glipizide, where its high purity directly correlates with optimized coupling yields and reduced downstream purification bottlenecks [1].

XLogP3

-0.5

UNII

EBQ9973HL9

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

33288-71-0

Wikipedia

5-methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

Dates

Last modified: 09-18-2023

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